1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.: 1189975-80-1
Cat. No.: VC4772420
Molecular Formula: C24H28N6O3S
Molecular Weight: 480.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189975-80-1 |
|---|---|
| Molecular Formula | C24H28N6O3S |
| Molecular Weight | 480.59 |
| IUPAC Name | 12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C24H28N6O3S/c1-3-10-29-23(32)22-19(9-15-34-22)30-20(25-26-24(29)30)7-8-21(31)28-13-11-27(12-14-28)17-5-4-6-18(16-17)33-2/h4-6,9,15-16H,3,7-8,10-14H2,1-2H3 |
| Standard InChI Key | QCTKWAORKYNFIN-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Introduction
The compound 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule that incorporates several pharmacophores, including a thieno[2,3-e] triazolo[4,3-a]pyrimidine core, a piperazine ring, and a methoxyphenyl group. This structure suggests potential biological activity, given the presence of these diverse functional groups.
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions and heterocyclization. For example, the synthesis of related thieno[2,3-e] triazolo[4,3-a]pyrimidine derivatives typically starts with 3-amino-2-thiophenecarboxylic acid or similar precursors, followed by various modifications to introduce the desired substituents .
Biological Activity
While specific biological activity data for 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one are not available, compounds with similar structures have shown promising anti-inflammatory and anticonvulsant activities. For instance, derivatives of thieno[2,3-e] triazolo[4,3-a]pyrimidine have demonstrated significant anti-inflammatory effects in models like the xylene-induced ear-edema test .
Research Findings and Data
Given the lack of direct research findings on this specific compound, we can infer potential biological activities based on related compounds:
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